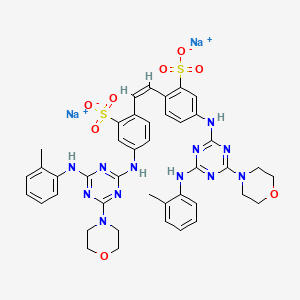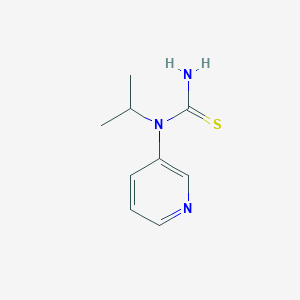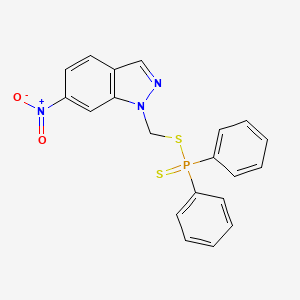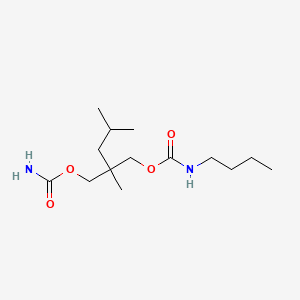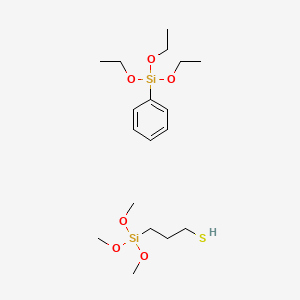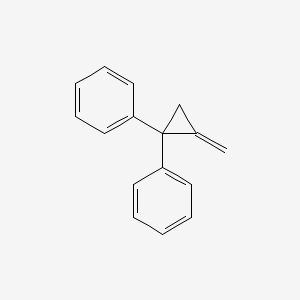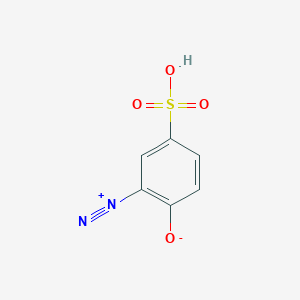
2-Diazonio-4-sulfophenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-4-sulfophenolate is an aromatic diazonium compound with the molecular formula C6H4N2O3S. It is a diazonium salt that features a diazonium group (-N2+) and a sulfonate group (-SO3-) attached to a phenol ring. This compound is known for its reactivity and is commonly used in various chemical reactions, particularly in the synthesis of azo dyes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Diazonio-4-sulfophenolate can be synthesized through the diazotization of 4-aminophenol-2-sulfonic acid. The process involves the reaction of 4-aminophenol-2-sulfonic acid with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). The reaction proceeds as follows:
4-Aminophenol-2-sulfonic acid+NaNO2+HCl→this compound+NaCl+H2O
Industrial Production Methods
In industrial settings, the synthesis of this compound is typically carried out in large-scale reactors with precise control over temperature and pH to ensure high yield and purity. The reaction mixture is often cooled using ice baths or refrigeration systems to maintain the required low temperatures.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-4-sulfophenolate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions.
Coupling Reactions: It can react with phenols, naphthols, and aromatic amines to form azo compounds, which are widely used as dyes.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) halides (CuCl, CuBr, CuCN) are commonly used as reagents in Sandmeyer reactions to replace the diazonium group with halides or cyanides.
Azo Coupling Reactions: Phenols and aromatic amines are typical coupling partners, and the reactions are usually carried out in alkaline or neutral aqueous solutions.
Major Products Formed
Aryl Halides: Formed through Sandmeyer reactions.
Azo Compounds: Formed through coupling reactions with phenols and aromatic amines.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-4-sulfophenolate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important for coloring textiles, food, and cosmetics.
Biology: Employed in biochemical assays and as a reagent for detecting phenolic compounds.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of pigments, inks, and coatings.
Wirkmechanismus
The mechanism of action of 2-Diazonio-4-sulfophenolate primarily involves its ability to form stable diazonium ions, which can undergo substitution and coupling reactions. The diazonium group (-N2+) is a good leaving group, making the compound highly reactive towards nucleophiles. In coupling reactions, the diazonium ion acts as an electrophile, reacting with nucleophilic aromatic compounds to form azo bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Diazonio-4-sulfonaphthalen-1-olate: Another diazonium compound with similar reactivity but a different aromatic structure.
4-Diazonio-3-sulfobenzoate: Similar in structure but with a carboxylate group instead of a phenolate group.
Uniqueness
2-Diazonio-4-sulfophenolate is unique due to its specific combination of a diazonium group and a sulfonate group on a phenol ring, which imparts distinct reactivity and solubility properties. This makes it particularly useful in the synthesis of water-soluble azo dyes and other applications where solubility in aqueous media is important.
Eigenschaften
CAS-Nummer |
27441-51-6 |
|---|---|
Molekularformel |
C6H4N2O4S |
Molekulargewicht |
200.17 g/mol |
IUPAC-Name |
2-diazonio-4-sulfophenolate |
InChI |
InChI=1S/C6H4N2O4S/c7-8-5-3-4(13(10,11)12)1-2-6(5)9/h1-3H,(H-,9,10,11,12) |
InChI-Schlüssel |
YCPKUGNGAFETHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)[N+]#N)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
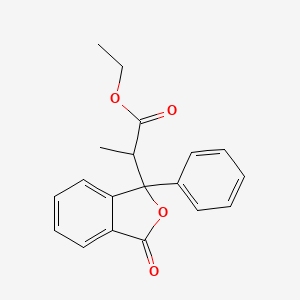
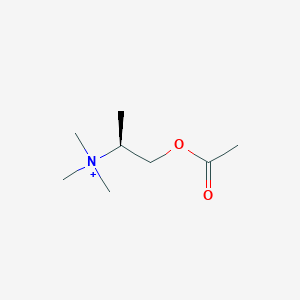

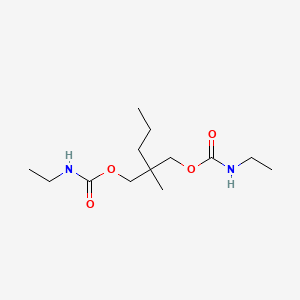
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
